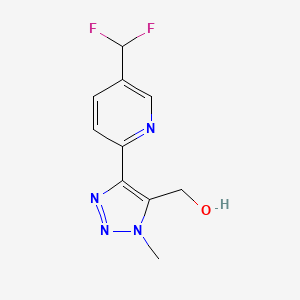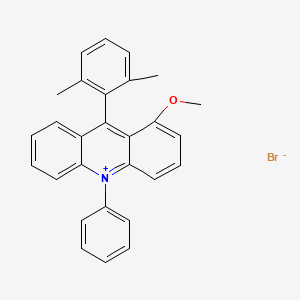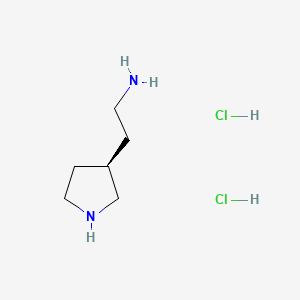
(R)-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride is a chiral amine compound that has potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an ethylamine side chain. The dihydrochloride salt form enhances its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine and ethylamine.
Formation of Intermediate: The pyrrolidine ring is functionalized to introduce the ethylamine side chain. This can be achieved through various methods such as reductive amination or nucleophilic substitution.
Purification: The intermediate is purified using techniques like recrystallization or chromatography.
Formation of Dihydrochloride Salt: The final step involves converting the free base to its dihydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride may involve:
Large-Scale Synthesis: Scaling up the synthetic route while ensuring the purity and yield of the product.
Optimization of Reaction Conditions: Optimizing parameters such as temperature, pressure, and reaction time to maximize efficiency.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the ethylamine side chain.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution Reagents: Nucleophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction may produce secondary or tertiary amines.
Applications De Recherche Scientifique
®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmacology: The compound may be studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.
Industrial Applications: It can be used in the production of fine chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of ®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride: The enantiomer of the compound, which may have different biological activities.
N-Methyl-2-(pyrrolidin-3-yl)ethan-1-amine: A methylated derivative with potentially different pharmacological properties.
2-(Pyrrolidin-3-yl)ethan-1-amine: The non-chiral version of the compound.
Uniqueness
®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers or other derivatives. The dihydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.
Propriétés
Formule moléculaire |
C6H16Cl2N2 |
|---|---|
Poids moléculaire |
187.11 g/mol |
Nom IUPAC |
2-[(3R)-pyrrolidin-3-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c7-3-1-6-2-4-8-5-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m1../s1 |
Clé InChI |
UEVWVDZEFHEMOO-QYCVXMPOSA-N |
SMILES isomérique |
C1CNC[C@@H]1CCN.Cl.Cl |
SMILES canonique |
C1CNCC1CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-3,4,5,6-tetrahydro-2H-benzo[b][1,5]oxazocine](/img/structure/B14892382.png)
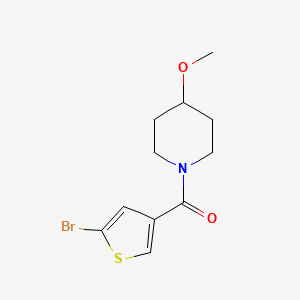
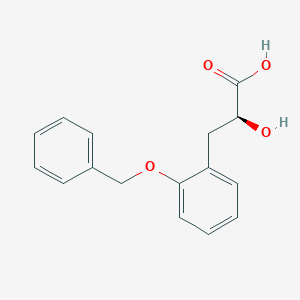
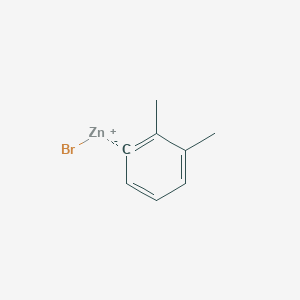
![N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14892409.png)
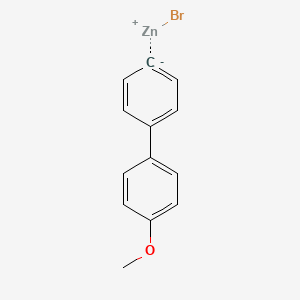

![Bis{[1-(2R,5R)-2,5-diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14892429.png)
![3-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14892436.png)
![4-Chloro-7,8-dihydro-6h-pyrano[3,2-d]pyrimidine](/img/structure/B14892440.png)
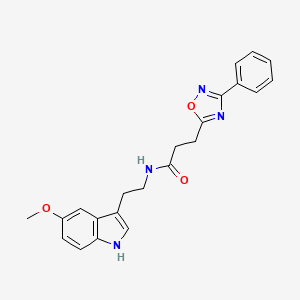
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid](/img/structure/B14892446.png)
